molecular formula C15H20N2O3 B1297209 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid CAS No. 510764-92-8

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid

Cat. No. B1297209
CAS RN: 510764-92-8
M. Wt: 276.33 g/mol
InChI Key: PPICKBJUGOIFSD-UHFFFAOYSA-N
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Description

The compound “4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid” is not mentioned in the available resources.


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Scientific Research Applications

Supramolecular Assembly and Molecular Switching

One notable application involves the use of heteroditopic monomers, including a molecule with structural similarities to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid, in the assembly of chemically and electrochemically responsive supramolecular ensembles. These ensembles exhibit molecular switching characteristics, where the addition of an organic base triggers self-assembly, and the structure can be disaggregated by adding an organic acid or through electrolysis (Kim et al., 2015).

Therapeutic Agent Development

Another significant application is in the development of therapeutic agents. For instance, a compound structurally related to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid underwent diastereoselective synthesis and was identified as a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis. This compound, now in Phase I clinical trials, highlights the importance of such molecules in pharmaceutical research (Anderson et al., 2016).

Inhibition of αvβ6 Integrin

Further extending its therapeutic potential, derivatives of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid have been synthesized and evaluated for their selectivity and affinity towards αvβ6 integrin, a protein implicated in idiopathic pulmonary fibrosis. These studies identified compounds with high affinity for αvβ6 integrin, demonstrating the role of such molecules in the design of inhibitors for the inhaled treatment of this condition (Procopiou et al., 2018).

Antimicrobial Activity

Additionally, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, achieved using polyphosphate ester (PPE), led to compounds with notable antimicrobial activity. This synthesis pathway underscores the potential of structurally similar compounds to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid in antimicrobial applications (Zareef et al., 2008).

Anti-cancer and Anti-inflammatory Properties

Research also highlights the synthesis of 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), demonstrating significant anti-inflammatory and anticancer activities. Such studies indicate the potential of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid analogs in developing new therapeutic agents with anti-inflammatory and anticancer properties (Zulfiqar et al., 2021).

properties

IUPAC Name

5-oxo-5-(4-pyrrolidin-1-ylanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(4-3-5-15(19)20)16-12-6-8-13(9-7-12)17-10-1-2-11-17/h6-9H,1-5,10-11H2,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPICKBJUGOIFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193496
Record name Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid

CAS RN

510764-92-8
Record name Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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